molecular formula C12H16BN B15165924 1-(Borolan-1-yl)-2,3-dihydro-1H-indole CAS No. 192522-35-3

1-(Borolan-1-yl)-2,3-dihydro-1H-indole

Cat. No.: B15165924
CAS No.: 192522-35-3
M. Wt: 185.08 g/mol
InChI Key: BKHFKAWJBIHCAW-UHFFFAOYSA-N
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Description

1-(Borolan-1-yl)-2,3-dihydro-1H-indole is a boron-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Borolan-1-yl)-2,3-dihydro-1H-indole typically involves the reaction of a boronic acid derivative with a dihydroindole precursor. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and bases like potassium carbonate in an organic solvent such as toluene or ethanol. The reaction conditions often require heating to around 80-100°C for several hours to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

1-(Borolan-1-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The borolan group can be oxidized to form boronic acids or borates.

    Reduction: The dihydroindole ring can be reduced to form tetrahydroindole derivatives.

    Substitution: The borolan group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium perborate under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-(Borolan-1-yl)-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1-(Borolan-1-yl)-1H-pyrrole: Similar boron-containing heterocycle with a pyrrole ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Another boron-containing compound with different functional groups.

Uniqueness

1-(Borolan-1-yl)-2,3-dihydro-1H-indole is unique due to its dihydroindole ring, which imparts distinct chemical reactivity and biological activity compared to other boron-containing compounds.

Properties

CAS No.

192522-35-3

Molecular Formula

C12H16BN

Molecular Weight

185.08 g/mol

IUPAC Name

1-(borolan-1-yl)-2,3-dihydroindole

InChI

InChI=1S/C12H16BN/c1-2-6-12-11(5-1)7-10-14(12)13-8-3-4-9-13/h1-2,5-6H,3-4,7-10H2

InChI Key

BKHFKAWJBIHCAW-UHFFFAOYSA-N

Canonical SMILES

B1(CCCC1)N2CCC3=CC=CC=C32

Origin of Product

United States

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